4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H22Cl3NO It is known for its unique structure, which includes a piperidine ring attached to a dichlorodimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with piperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group is replaced by the piperidine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-dimethylphenol: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Phenoxy compounds: Compounds with similar phenoxy groups.
Uniqueness
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a dichlorodimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-10-9-13(15(17)11(2)14(10)16)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRZZGCHUXIACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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